Hafnium,propan-2-ol

Description

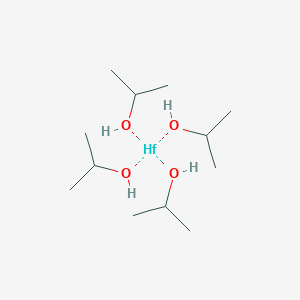

Tetraisopropoxyhafnium (CAS: 2171-99-5), also known as hafnium(IV) isopropoxide, is a metal alkoxide with the chemical formula C₁₂H₂₈HfO₄. It is a coordination complex where hafnium is bonded to four isopropoxy (–OCH(CH₃)₂) groups in a tetrahedral geometry. This compound is widely used in materials science, particularly as a precursor for chemical vapor deposition (CVD) of hafnium oxide (HfO₂) thin films, which are critical in semiconductor manufacturing due to their high dielectric constant . Its synthesis typically involves the reaction of hafnium tetrachloride (HfCl₄) with isopropanol in the presence of a base, followed by purification via distillation or column chromatography .

Key properties include:

- Molecular weight: ~414.49 g/mol (calculated from formula).

- Moisture sensitivity: Highly reactive to water, undergoing hydrolysis to form HfO₂.

- Solubility: Soluble in polar organic solvents like tetrahydrofuran (THF) and isopropanol.

Properties

CAS No. |

2171-99-5 |

|---|---|

Molecular Formula |

C12H32HfO4 |

Molecular Weight |

418.87 g/mol |

IUPAC Name |

hafnium;tetrakis(propan-2-ol) |

InChI |

InChI=1S/4C3H8O.Hf/c4*1-3(2)4;/h4*3-4H,1-2H3; |

InChI Key |

HMKGKDSPHSNMTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Hf] |

Origin of Product |

United States |

Preparation Methods

Tetraisopropoxyhafnium is typically synthesized through the reaction of hafnium tetrachloride (HfCl₄) with isopropanol (C₃H₈O) under controlled conditions. The reaction proceeds as follows:

[ \text{HfCl}_4 + 4 \text{C}_3\text{H}_8\text{O} \rightarrow \text{Hf(OCH(CH}_3\text{)}_2\text{)}_4 + 4 \text{HCl} ]

This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the product. Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Tetraisopropoxyhafnium undergoes various chemical reactions, including:

-

Hydrolysis: : Reacts with water to form hafnium dioxide (HfO₂) and isopropanol. [ \text{Hf(OCH(CH}_3\text{)}_2\text{)}_4 + 2 \text{H}_2\text{O} \rightarrow \text{HfO}_2 + 4 \text{C}_3\text{H}_8\text{O} ]

-

Oxidation: : Can be oxidized to form hafnium dioxide.

-

Substitution: : Reacts with various ligands to form different hafnium complexes.

Common reagents used in these reactions include water, oxygen, and various organic ligands. The major products formed from these reactions are typically hafnium dioxide and various hafnium complexes .

Scientific Research Applications

Tetraisopropoxyhafnium has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of hafnium dioxide, which is used in catalysis and as a high-k dielectric material in semiconductor devices.

Biology: Investigated for its potential use in biomedical applications, such as in the development of biocompatible coatings and materials.

Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.

Industry: Used in the production of advanced ceramics, coatings, and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism by which tetraisopropoxyhafnium exerts its effects is primarily through its ability to form hafnium dioxide upon hydrolysis or oxidation. Hafnium dioxide is known for its high thermal stability, chemical resistance, and dielectric properties. These characteristics make it valuable in various applications, including catalysis, electronics, and materials science .

Comparison with Similar Compounds

Key Differences :

- Volatility : The longer alkyl chain in tetrabutoxide enhances volatility, making it more suitable for low-temperature CVD .

- Reactivity : Tetraisopropoxyhafnium’s shorter ligands increase its hydrolysis rate, favoring rapid gelation in sol-gel synthesis .

Zirconium Analogues (e.g., Zirconium Isopropoxide)

Key contrasts include:

- Thermal Stability : Hafnium alkoxides generally exhibit higher thermal stability than zirconium counterparts due to stronger Hf–O bonds.

- Electronic Properties : HfO₂ films derived from tetraisopropoxyhafnium have a higher dielectric constant (κ ≈ 25) compared to ZrO₂ (κ ≈ 20), making Hf-based precursors preferable in advanced electronics .

Phosphazene Derivatives (e.g., Tetrachloromonospirocyclotriphosphazenes)

Phosphazenes (e.g., compounds 1 and 2 in ) differ fundamentally in structure and application. Unlike hafnium alkoxides, phosphazenes are inorganic-organic hybrids with P–N backbones. They are primarily used in flame retardants and elastomers rather than thin-film deposition .

Research Findings and Data

Analytical Characterization

Biological Activity

Tetraisopropoxyhafnium (TiPrO) is a hafnium-based compound that has garnered attention in recent years for its potential applications in biomedical fields, particularly in cancer therapy. This article delves into the biological activity of TiPrO, highlighting its mechanisms of action, safety profile, and therapeutic efficacy through various studies and case reports.

Overview of Tetraisopropoxyhafnium

Tetraisopropoxyhafnium is an organometallic compound characterized by the presence of hafnium, a transition metal known for its high atomic number and unique chemical properties. The compound is often utilized in the synthesis of hafnium oxide nanoparticles (HfO2 NPs), which have shown promise in enhancing radiotherapy and other cancer treatments.

Mechanisms of Biological Activity

The biological activity of TiPrO primarily revolves around its ability to generate reactive oxygen species (ROS), which play a crucial role in inducing cell death in cancer cells. The mechanisms include:

- Radiosensitization : TiPrO enhances the effectiveness of radiotherapy by increasing the production of ROS when exposed to radiation, thereby improving tumor eradication rates .

- Tumor Microenvironment Modification : The compound can alter the tumor microenvironment, making it less conducive for cancer cell survival .

- Drug Delivery Systems : TiPrO can be incorporated into drug delivery systems, facilitating targeted therapy by improving the accumulation of chemotherapeutic agents at tumor sites .

Safety Profile

Research indicates that TiPrO exhibits a favorable safety profile with manageable toxicity levels. In various studies, including those involving NBTXR3 (a hafnium oxide nanoparticle formulation), the compound demonstrated controllable biological toxicity while significantly enhancing treatment efficacy .

Case Studies

- NBTXR3 in Cancer Therapy : A study on NBTXR3 revealed that these hafnium oxide nanoparticles could significantly enhance radiotherapy outcomes both in vitro and in vivo. The nanoparticles exhibited a size of approximately 50 nm and a negative zeta potential, which contributed to their stability and biocompatibility .

- Hafnium-Doped Hydroxyapatite Nanoparticles : Another study focused on hafnium-doped hydroxyapatite nanoparticles showed that they could generate ROS upon γ-ray irradiation, leading to improved tumor control .

Data Table: Summary of Key Studies on Tetraisopropoxyhafnium

| Study Reference | Compound Used | Mechanism | Findings |

|---|---|---|---|

| Field et al., 2011 | NBTXR3 | Radiosensitization | Enhanced efficacy of radiotherapy with manageable toxicity |

| Chen et al., 2016 | Hf:HAp NPs | ROS Generation | Improved tumor control via γ-ray irradiation |

| DuRoss et al., 2021 | TT@Hf-BDC-Fuco nMOF | Drug Delivery | Enhanced chemoradiotherapy outcomes |

Q & A

Q. What are the critical considerations for designing a reproducible synthesis protocol for tetraisopropoxyhafnium?

Methodological Answer:

- Parameter Optimization : Systematically vary reaction parameters (e.g., temperature: 80–120°C; molar ratios of hafnium chloride to isopropanol: 1:4–1:6) to identify optimal conditions. Track yield and purity via gravimetric analysis and NMR spectroscopy .

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent hydrolysis, as hafnium alkoxides are moisture-sensitive. Use Schlenk-line techniques for transfers .

- Characterization : Include FTIR (C-O stretching at 1050–1150 cm⁻¹), ¹H NMR (isopropoxy methyl groups at δ 1.2–1.4 ppm), and elemental analysis (Hf content ±2% theoretical) to validate structure .

Q. How should researchers address discrepancies in reported thermal stability data for tetraisopropoxyhafnium?

Methodological Answer:

- Controlled Replication : Repeat thermal gravimetric analysis (TGA) under identical conditions (heating rate: 5°C/min; N₂ atmosphere) as conflicting studies. Compare decomposition onset temperatures (reported range: 180–220°C) .

- Statistical Validation : Apply ANOVA to assess significance of variations between datasets. Consider instrumental calibration differences (e.g., DSC vs. TGA) as confounding factors .

- Material Purity : Verify precursor purity (>98% via HPLC) and solvent dryness (Karl Fischer titration: <50 ppm H₂O) to isolate experimental variables .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the catalytic behavior of tetraisopropoxyhafnium in polycondensation reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ FTIR (disappearance of carbonyl peaks at 1700 cm⁻¹) to derive rate constants. Compare activation energies (Eₐ) with alternative catalysts (e.g., Ti or Zr alkoxides) .

- Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d)) to map transition states and identify rate-limiting steps (e.g., ligand exchange vs. nucleophilic attack) .

- Cross-Validation : Correlate computational results with experimental kinetics (R² > 0.95) and characterize intermediates via EXAFS to confirm coordination geometry .

Q. How can researchers resolve contradictions in the literature regarding tetraisopropoxyhafnium’s reactivity with protic substrates?

Methodological Answer:

- Controlled Reactivity Screens : Test reactivity with substrates of varying pKa (e.g., H₂O, alcohols, carboxylic acids) under standardized conditions (25°C, THF solvent). Quantify byproduct formation (e.g., HCl via titration) .

- Cross-Study Analysis : Tabulate reported reactivity trends (Table 1) and identify outliers. Probe solvent polarity effects (dielectric constants: hexane vs. DMF) as a potential variable .

- Advanced Characterization : Employ X-ray absorption spectroscopy (XANES/EXAFS) to detect changes in hafnium coordination geometry during reactions .

Table 1 : Reactivity Trends of Tetraisopropoxyhafnium with Protic Substrates

| Substrate (pKa) | Reaction Rate (mmol/min) | Byproduct Yield (%) | Reference Conditions |

|---|---|---|---|

| H₂O (15.7) | 0.45 ± 0.03 | 98.2 | THF, 25°C |

| Ethanol (19.1) | 0.12 ± 0.01 | 75.4 | Toluene, 40°C |

| Acetic Acid (4.7) | 2.8 ± 0.2 | 89.6 | DMF, 60°C |

Q. What strategies ensure reproducibility in hybrid material synthesis using tetraisopropoxyhafnium as a precursor?

Methodological Answer:

- Precursor Handling : Store tetraisopropoxyhafnium in anhydrous solvents (e.g., toluene) with molecular sieves (3Å). Confirm moisture content (<100 ppm) before use .

- Layer-by-Layer Deposition : Optimize spin-coating parameters (rpm: 2000–3000; annealing: 150°C/30 min) for thin films. Characterize thickness uniformity via ellipsometry (±5 nm) .

- Batch-to-Batch Analysis : Compare elemental composition (EDS) and crystallinity (XRD) across three independent syntheses to validate consistency .

Methodological Frameworks for Data Interpretation

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions (e.g., ligand dissociation mechanisms) .

- Statistical Rigor : Use multivariate regression to deconvolute synergistic effects (e.g., temperature and solvent polarity) in catalytic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.